1,4-Bis(4-ethynylphenyl)benzene

Description

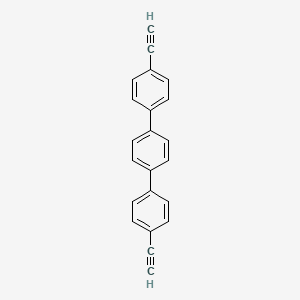

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,4-bis(4-ethynylphenyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14/c1-3-17-5-9-19(10-6-17)21-13-15-22(16-14-21)20-11-7-18(4-2)8-12-20/h1-2,5-16H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJFFMABLPMLHJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C#C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801278412 | |

| Record name | 1,1′:4′,1′′-Terphenyl, 4,4′′-diethynyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801278412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

47230-46-6 | |

| Record name | 1,1′:4′,1′′-Terphenyl, 4,4′′-diethynyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=47230-46-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1′:4′,1′′-Terphenyl, 4,4′′-diethynyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801278412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis of 1,4 Bis 4 Ethynylphenyl Benzene

The synthesis of 1,4-Bis(4-ethynylphenyl)benzene and its analogues is typically achieved through palladium-catalyzed cross-coupling reactions. A common and effective method is the Sonogashira coupling, which systematically builds the molecule's extended conjugated framework.

One documented synthesis involves the reaction of 1-iodo-4-(phenylethynyl)benzene (B15124408) with 1,4-diethynylbenzene. rsc.org The reaction is carried out in a toluene (B28343) and diisopropylamine (B44863) solvent system, utilizing tetrakis(triphenylphosphine)palladium(0) as the palladium catalyst and copper(I) iodide as a co-catalyst. rsc.org Heating the mixture facilitates the coupling, yielding the desired product as a pale yellow powder. rsc.org The crude product can be purified by washing with various solvents to remove unreacted starting materials and catalyst residues. rsc.org

| Reactant 1 | Reactant 2 | Catalysts | Solvent/Base | Conditions | Yield |

|---|---|---|---|---|---|

| 1-iodo-4-(phenylethynyl)benzene | 1,4-diethynylbenzene | Pd(PPh₃)₄, CuI | Toluene, Diisopropylamine | 65 °C, 12 h | 86% rsc.org |

Properties of 1,4 Bis 4 Ethynylphenyl Benzene

The distinct molecular structure of 1,4-Bis(4-ethynylphenyl)benzene gives rise to notable physical and photophysical properties that are advantageous for materials science applications. Its extended π-system is central to its electronic and optical behavior.

The compound is a pale yellow solid with a very high melting point, decomposing at temperatures above 300 °C. rsc.org A key feature of this molecule, referred to in research as BPPB (1,4-bis(4-(phenylethynyl)phenylethynyl)benzene), is its exceptionally high photoluminescence efficiency. rsc.org This efficiency is remarkably high not only in solution but also in the solid state as a thin film, which is a critical attribute for applications in solid-state devices like OLEDs. rsc.org

| Property | Value | Reference |

|---|---|---|

| Appearance | Pale yellow powder | rsc.org |

| Melting Point | >300 °C (decomposes) | rsc.org |

| Photoluminescence Quantum Yield (Solution) | 95 ± 3% | rsc.org |

| Photoluminescence Quantum Yield (Thin Film) | 71 ± 3% | rsc.org |

| Molecular Formula | C₃₈H₂₂ | rsc.org |

Advanced Materials Applications Derived from 1,4 Bis 4 Ethynylphenyl Benzene Scaffolds

Electronic and Optoelectronic Materials

The delocalized π-electron system inherent in 1,4-bis(4-ethynylphenyl)benzene and its derivatives is fundamental to their utility in electronic and optoelectronic devices. This conjugation allows for efficient charge transport and luminescence, properties that are essential for a new generation of organic-based technologies.

This compound serves as a key monomer in the synthesis of semiconducting polymers. Its linear and rigid nature helps in the formation of well-ordered polymer chains, which is crucial for efficient charge carrier mobility. The ethynyl (B1212043) linkages contribute to the electronic conjugation, which is the basis for semiconducting behavior in these organic materials. ontosight.ai Polymers derived from similar building blocks, such as those incorporating fluorene (B118485) and BODIPY units via Sonogashira polymerization, exhibit broad absorption spectra and good thermal stability, making them suitable for electronic applications. researchgate.net The molecular and electronic structures of 1,4-bis(phenylethynyl)benzene (B159325) (BPEB) derivatives have attracted significant attention for their potential in creating materials with desirable properties like high melting points and large optical anisotropy. nih.gov By chemically modifying the core structure, researchers can tune the electronic properties, such as the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), to meet the specific requirements of different electronic devices. researchgate.net

The luminescent properties of materials derived from this scaffold are particularly valuable for Organic Light-Emitting Diodes (OLEDs). A closely related derivative, 1,4-bis(4-(phenylethynyl)phenylethynyl)benzene (BPPB), has demonstrated very high photoluminescence efficiency, both in solution (95%) and as a thin film (71%). rsc.orgresearchgate.net When used as an emitter in an OLED, BPPB produced blue electroluminescence and achieved a high maximum luminance. rsc.org The conjugated structure and the ability to modify it with groups like methoxy (B1213986) (-OCH3) make these compounds promising for optoelectronic materials, including OLEDs and organic photovoltaics (OPVs), also known as solar cells. ontosight.ai In perovskite solar cells, which represent a major advancement in photovoltaic technology, organic materials are essential for charge transport layers, and the development of novel materials is a key area of research. researchgate.netbeilstein-journals.org

Table 1: Performance of a BPPB-Based OLED

| Parameter | Value | Reference |

|---|---|---|

| Photoluminescence Efficiency (Solution) | 95 ± 3% | rsc.org |

| Photoluminescence Efficiency (Thin Film) | 71 ± 3% | rsc.org |

| External Electroluminescence Efficiency | ~0.53% | rsc.org |

| Maximum Luminance | ~70,000 cd m⁻² | rsc.org |

Organic Field-Effect Transistors (OFETs) are a cornerstone of organic electronics, and the performance of these devices is highly dependent on the semiconductor used. Polymers synthesized from scaffolds similar to this compound are prime candidates for the active layer in OFETs. For instance, polymers created by linking a 1,4-bis(3-phenylquinoxalin-2-yl)benzene unit with other aromatic systems like diketopyrrolopyrrole (DPP) have been successfully integrated into flexible OFETs. rsc.org These devices exhibited promising semiconductor characteristics, with one polymer achieving a high charge mobility. rsc.org The ability to form well-ordered structures, sometimes with a mix of edge-on and face-on orientations relative to the substrate, is critical for efficient charge transport in the transistor channel. rsc.org

Table 2: OFET Performance of a Polymer Based on a 1,4-bis(3-phenylquinoxalin-2-yl)benzene Scaffold

| Polymer Unit | Orientation | Highest Mobility (cm² V⁻¹ s⁻¹) | Reference |

|---|

In many optoelectronic devices, including OLEDs and perovskite solar cells, specific layers are required to facilitate the transport of positive charge carriers (holes) to the anode. Materials based on the this compound framework have shown potential for this role. Research has explicitly identified that the derivative 1,4-bis(4-(phenylethynyl)phenylethynyl)benzene (BPPB) can function as a hole transport layer (HTL) in OLEDs. rsc.org The effectiveness of an HTL depends on having appropriate energy levels that align with the adjacent layers to ensure efficient hole extraction and transport. researchgate.netmdpi.com Materials like Poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine] (PTAA) are widely used as HTLs in high-performance perovskite solar cells due to their suitable energy levels, transparency, and stability, highlighting the importance of this class of materials in advanced energy devices. researchgate.netbeilstein-journals.orgmdpi.com

Porous Materials and Energy Applications

By using this compound and its analogues as rigid linkers, it is possible to construct highly ordered, porous materials such as Porous Aromatic Frameworks (PAFs) or Conjugated Microporous Polymers (CMPs). These materials combine high surface area and permanent porosity with the electronic properties of conjugated systems.

A significant application of porous polymers derived from ethynyl-based linkers is in photocatalysis, particularly for the production of hydrogen from water. Researchers have synthesized 1,3-diyne-linked conjugated microporous polymer nanosheets (CMPNs) using 1,3,5-tris-(4-ethynylphenyl)-benzene, a trigonal analogue of the linear this compound. ossila.com These CMPNs were found to be highly efficient photocatalysts for splitting pure water into stoichiometric amounts of hydrogen (H₂) and oxygen under visible light irradiation. researchgate.netossila.com This is a notable achievement, as many materials require sacrificial agents to drive the reaction. The high photocatalytic activity is attributed to the combination of visible light absorption by the conjugated framework and the high surface area of the porous structure. ossila.com

Table 3: Photocatalytic Performance of a CMPN for Hydrogen Production

| Building Block | Application | Quantum Efficiency (at 420 nm) | Reference |

|---|

Carbon Dioxide Reduction Technologies

Porous polymers derived from this compound and its analogs are being explored for their potential in carbon dioxide (CO2) capture. These materials, often synthesized through facile condensation or Friedel-Crafts alkylation reactions, exhibit high surface areas and tunable pore sizes, which are critical for selective CO2 adsorption. researchgate.netmdpi.com

For instance, benzene-ring-containing porous polymer materials (B-PPMs) created from the condensation of tetraphenylsilane (B94826) and 1,4-bis(bromomethyl)benzene (B118104) have demonstrated significant CO2 adsorption capabilities. researchgate.netmdpi.com One particular variant, B-PPM-2, showed a CO2 adsorption amount of 67 cm³·g⁻¹ at 273 K and 1 bar, with a notable CO2/N2 selectivity. researchgate.netmdpi.com The performance of these materials is attributed to their microporous structures, which are considered crucial for gas storage and transport. mdpi.com

Similarly, hyper-cross-linked polymers of intrinsic microporosity (PIMs) have been functionalized to enhance CO2 uptake and selectivity over other gases like nitrogen (N2) and methane (B114726) (CH4). nih.gov While not directly synthesized from this compound, the principles of creating high-porosity polymers with specific functionalities are relevant. For example, sulfonated PIMs have achieved CO2 uptakes as high as 6.77 mmol g⁻¹. nih.gov

Table 1: CO2 Adsorption Capacities of Various Porous Polymers

| Polymer | Monomers/Method | CO2 Uptake | Conditions | Selectivity | Reference |

| B-PPM-2 | Tetraphenylsilane, 1,4-bis(bromomethyl)benzene | 67 cm³·g⁻¹ | 273 K, 1 bar | CO2/N2: 64.5 | researchgate.netmdpi.com |

| Sulfonated PIMs | Functionalized hydrocarbon backbones | 6.77 mmol g⁻¹ | - | - | nih.gov |

| PIM-TPB | Hyper-cross-linked | 5.00 mmol g⁻¹ | 273 K, 1 bar | - | nih.gov |

| PCP-Cl | Tetrakis(4-ethynyl- phenyl)methane, 1,10-bis(4-iodophenyl)-[4,40-bipyridine]-1,10-diium salts | 1.4 mmol g⁻¹ | 298 K, 1 bar | - | mdpi.com |

| Tt-POP-2 | Triazine–thiophene scaffold | 1.79 mmol g⁻¹ | 273 K, 1 bar | - | mdpi.com |

Hydrogen Scavenging (Getter) Applications

1,4-Bis(phenylethynyl)benzene (often abbreviated as DEB) is a well-established organic hydrogen getter, a material that can chemically react with and trap hydrogen gas. osti.govfigshare.com This is particularly important in sealed systems where hydrogen buildup can be detrimental. osti.govfigshare.com The triple bonds in the DEB molecule are the active sites for hydrogenation, a process that requires a catalyst, typically palladium on a carbon support (Pd/C), to break down molecular hydrogen into its more reactive atomic form. osti.govresearchgate.net

To enhance its practical application, DEB can be incorporated into a silicone matrix to form flexible and resilient materials like O-rings. osti.govfigshare.com This not only provides a convenient form factor for use as gaskets in sealed applications but also protects the palladium catalyst. osti.govfigshare.com The hydrogen uptake kinetics of these rubberized DEB O-rings have been studied, demonstrating their effectiveness as a hydrogen getter system. osti.govfigshare.com

Research has also focused on improving the hydrogen absorption rate of DEB-based getters by using advanced catalyst supports, such as three-dimensional (3D) N-doped carbon. researchgate.net Furthermore, a method has been developed to determine hydrogen gas concentration by reacting it with DEB and then analyzing the products using gas chromatography-mass spectrometry (GC-MS). researchgate.netnih.gov

Battery Cathode Materials

While direct application of this compound in battery cathodes is not extensively documented, related benzene-based polyorganodisulfide compounds are being investigated as cathode materials for secondary lithium batteries. researchgate.net These materials leverage the reversible cleavage and recombination of disulfide bonds for energy storage. researchgate.net For example, poly(5,8-dihydro-1H,4H-2,3,6,7-tetrathia-anthracene) (PDTTA) has shown a high theoretical charge density. researchgate.net

In the broader context of organic electrode materials, small aromatic amine molecules are also being explored. For instance, 4,4′,4″-tris(diphenylamino)triphenylamine (N4) has been demonstrated as a compatible cathode material in dual-ion batteries, exhibiting a reversible specific capacity of 108 mAh/g. mdpi.com This highlights the potential of functionalized benzene-based structures in advanced battery technologies.

Sensing and Environmental Remediation

The unique electronic and photophysical properties of polymers and frameworks derived from this compound and its analogs make them suitable for various sensing and remediation applications.

Fluorescent chemosensors based on π-conjugated systems are highly effective for detecting trace amounts of nitroaromatic compounds, which are common components of explosives. researchgate.netrsc.org The principle behind this detection is the fluorescence quenching of the sensor molecule upon interaction with the electron-deficient nitroaromatic analyte.

While specific examples using this compound are not prominent, the broader class of fluoranthene (B47539) and tetraphenylethylene-based chemosensors demonstrates the potential of such aromatic structures. researchgate.netresearchgate.net These sensors can detect analytes like picric acid (PA), 2,4,6-trinitrotoluene (B92697) (TNT), and 2,4-dinitrophenol (B41442) (DNP) at very low concentrations. researchgate.netresearchgate.net The quenching efficiency can be quantified using the Stern-Volmer equation. researchgate.net

Table 2: Detection Limits of Fluorescent Chemosensors for Nitroaromatics

| Chemosensor | Analyte | Detection Limit | Reference |

| TMU-45 | 2,4,6-trinitrophenol (TNP) | 2.07 ppm | nih.gov |

| TMU-44 | 2,4,6-trinitrophenol (TNP) | 6.9 ppm | nih.gov |

| TPE-DMA | Picric acid (PA) | 7.58 x 10⁻⁵ M | researchgate.net |

| TPE-DMA | 2,4-dinitrophenol (DNP) | 8.35 x 10⁻⁵ M | researchgate.net |

| TPE-DMA | p-nitrophenol (NP) | 9.05 x 10⁻⁵ M | researchgate.net |

There is currently no specific information available in the provided search results regarding the use of materials derived from this compound for water spillage detection.

Conjugated polymers derived from related structures have shown promise as electrochemical sensors for hydrogen peroxide (H2O2). For example, poly(1,3,5-tris(4-ethynylphenyl)-benzene) (PTEPB), synthesized from 1,3,5-tris-(4-ethynylphenyl)-benzene (TEPB), has been used to detect H2O2. researchgate.netepa.gov The 1,3-diyne-linkages in the polymer were identified as the specific active sites for the electrochemical reaction. researchgate.netepa.gov This method has been successfully applied to monitor H2O2 released from living cells, demonstrating its potential in biological applications. researchgate.netepa.gov

Another approach for H2O2 detection involves colorimetric sensing using materials like titanium(IV)-based test strips. nih.govmdpi.com While not directly related to this compound, this highlights a different sensing modality. These strips change color upon exposure to H2O2 vapor, and the intensity of the color change can be correlated to the concentration of H2O2. nih.govmdpi.com

Theoretical and Spectroscopic Characterization of 1,4 Bis 4 Ethynylphenyl Benzene Systems

Computational Chemistry Approaches

Computational chemistry serves as a powerful tool to predict and understand the properties of molecules like 1,4-Bis(4-ethynylphenyl)benzene. These theoretical methods offer insights into electronic structure and the relationship between molecular conformation and material properties, complementing experimental data.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. A key aspect of this analysis is the determination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is crucial as it relates to the molecule's kinetic stability, chemical reactivity, and electronic excitation properties. A smaller gap generally suggests that a molecule is more reactive and can be more easily excited.

Computational modeling is essential for establishing relationships between the molecular structure of OPEs and their macroscopic properties. The rigid, rod-like structure of molecules like this compound makes them ideal candidates for forming ordered assemblies, which is of great interest in materials science.

Studies on oligo(m-phenylene ethynylene)s have shown that these molecules can self-assemble into well-defined supramolecular structures, such as lamellar organizations, in the solid state. The packing and orientation in these assemblies are governed by intermolecular forces, including hydrogen bonding and halogen-based interactions when functionalized. Computational models can predict the most stable packing arrangements and how these structures influence the material's electronic and photophysical properties. For example, theoretical studies on highly fluorescent OPEs have elucidated the key relationships between molecular design, electronic structure, and exciton (B1674681) characteristics, which are fundamental to developing materials for optoelectronic applications.

Structure Property Relationships and Molecular Design Principles

Conjugation Effects and Extended π-Systems

The defining feature of 1,4-Bis(4-ethynylphenyl)benzene is its extended π-system, which arises from the alternating sequence of phenyl rings and ethynyl (B1212043) (carbon-carbon triple bond) linkers. This arrangement creates a delocalized network of p-orbitals, allowing for efficient electron movement across the molecule. This extended conjugation is directly responsible for the compound's characteristic absorption and emission of light, making it a promising candidate for optoelectronic applications.

The degree of π-conjugation has a profound impact on the electronic properties of the molecule. As the length of the conjugated system increases in related oligo(p-phenyleneethynylene) (OPE) series, a gradual red-shift in both the absorption and photoluminescence spectra is observed. This shift to longer wavelengths indicates a narrowing of the HOMO-LUMO (Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital) energy gap, a direct consequence of the extended delocalization of electrons. For oligomers in this family, the optical maximum approaches a limit of convergence as the chain length increases to the nonamer stage. mdpi.com

Theoretical studies on this compound and its derivatives have further elucidated the nature of its electronic transitions. The lowest excited singlet state (S1) is typically the brightest, meaning it is the most likely to be populated upon photoexcitation and is responsible for the subsequent fluorescence. nsf.gov The rigid and linear geometry of the molecule, enforced by the ethynyl linkers, helps to maintain planarity, which is crucial for maximizing π-orbital overlap and, consequently, the conjugation effect.

Influence of Substituents on Electronic and Optical Behavior

The electronic and optical properties of this compound can be finely tuned by the introduction of various substituent groups onto its aromatic rings. These substituents can exert their influence through inductive and resonance effects, altering the electron density distribution within the π-system and modifying the energy levels of the frontier molecular orbitals.

The position of the substituents is also critical. In a study of 1,4-bis[(3,5-dimethoxyphenyl)ethynyl]benzene, a regioisomer of a related compound, the presence of four methoxy (B1213986) groups on the terminal benzene (B151609) rings led to a nearly planar molecular structure. nih.gov The specific placement of these groups influences the crystal packing, which in turn affects the solid-state properties. nih.gov The table below summarizes the effects of different substituents on the photophysical properties of related phenylene ethynylene derivatives.

| Substituent | Effect on Emission | Reference |

| Cyano (-CN) and Triphenylamine (B166846) (TPA) | Red-shifted emission due to intramolecular charge transfer | mdpi.com |

| Trifluoromethyl (-CF3) | Further tunes electronic configuration | mdpi.com |

| Methoxy (-OCH3) | Influences crystal packing and can lead to nearly planar structures | nih.gov |

| Fluorine (-F) | Slight decrease in excitation energies | nsf.gov |

Engineering Solubility and Processability through Molecular Design

A significant challenge in the practical application of rigid, planar molecules like this compound is their often poor solubility in common organic solvents. This insolubility stems from strong intermolecular π-π stacking interactions, which lead to aggregation and make solution-based processing difficult. To overcome this, various molecular design strategies have been developed to enhance solubility and processability without significantly compromising the desirable electronic properties.

A common and effective approach is the introduction of flexible alkyl or alkoxy side chains to the aromatic backbone. These side chains increase the entropy of the system and disrupt the close packing of the rigid backbones, thereby reducing intermolecular forces and improving solubility. For example, the synthesis of soluble oligo(2-alkyl-1,4-phenylene ethynylene)s has been successfully achieved. mdpi.com However, even with solubilizing groups, the solubility can decrease as the oligomer length increases. mdpi.com

Another strategy involves the creation of block copolymers, where the rigid OPE segment is combined with a flexible, soluble polymer chain such as poly(N-isopropylacrylamide) (PNIPAM). mit.edu The length of the corona-forming PNIPAM chain and the nature of the solvent can be used to control the self-assembly and kinetic stability of the resulting micelles. mit.edu The introduction of bulky, three-dimensional groups can also effectively prevent aggregation. For instance, incorporating tetraphenylethene units into a poly(phenyleneethynylene) backbone has been shown to produce polymers with good solubility in common organic solvents. acs.org

Mechanisms of Aggregation-Induced Emission (AIE)

While aggregation often leads to quenching of fluorescence in many conventional dyes (a phenomenon known as aggregation-caused quenching or ACQ), a fascinating counter-phenomenon known as aggregation-induced emission (AIE) has been observed in certain derivatives of this compound and related structures. nih.govrsc.org In AIE-active molecules, or "AIEgens," the emission is weak or non-existent in dilute solution but becomes strong in the aggregated state or in the solid state.

The primary mechanism behind AIE is the restriction of intramolecular motions (RIM). In solution, AIEgens can dissipate excited-state energy through non-radiative pathways, such as intramolecular rotations and vibrations of their phenyl rings. mdpi.com When the molecules aggregate, these intramolecular motions are physically hindered, which blocks the non-radiative decay channels and forces the excited-state energy to be released as fluorescence, leading to a significant enhancement of the emission intensity. mdpi.com

For example, poly(phenyleneethynylene) derivatives incorporating diethylamino-substituted tetraphenylethene units exhibit strong AIE properties. nih.gov Similarly, cyano-substituted oligo(p-phenylene vinylene) derivatives with triphenylamine groups show aggregation-induced enhanced emission (AIEE), a related phenomenon. mdpi.com The introduction of bulky side groups that can twist and pack in a way that restricts motion in the solid state is a key design principle for achieving AIE. The table below provides examples of AIE/AIEE behavior in related compounds.

| Compound Type | AIE/AIEE Behavior | Probable Mechanism | Reference |

| Poly(phenyleneethynylene) with tetraphenylethene units | Strong aggregate-state fluorescence | Restriction of intramolecular rotation | nih.gov |

| Cyano-substituted oligo(p-phenylene vinylene) with TPA | Aggregation-induced enhanced emission (AIEE) | Restriction of intramolecular rotation and ICT character | mdpi.com |

| Poly(aryleneethynylene) with lateral AIEgen substituent | Aggregation-induced red-shifted emission | Stacking behavior of side-chain substituents and rotation of the main chain | rsc.org |

Molecular Wire Concepts and Design

The rigid, linear, and highly conjugated structure of this compound and its oligomers makes them ideal candidates for use as "molecular wires" in the field of molecular electronics. A molecular wire is a molecular-scale component that can transport charge (electrons or holes) between two points.

The efficiency of charge transport through a molecular wire is highly dependent on the transport mechanism. Over short distances, charge transport is typically dominated by a coherent quantum mechanical tunneling mechanism, where the rate of transport decreases exponentially with the length of the wire. nih.gov For longer molecules, an incoherent charge hopping mechanism becomes more prevalent. nih.govnih.gov In this process, the charge localizes on a specific site within the molecule (forming a polaron) and then "hops" to an adjacent site, often with thermal assistance. nih.govacs.org This hopping mechanism can lead to nearly distance-independent charge transport rates, which is a highly desirable characteristic for a functional molecular wire. nih.gov

The design of efficient molecular wires based on the this compound framework involves several key considerations. Maintaining a high degree of conjugation along the backbone is crucial for efficient charge delocalization. The energy levels of the molecular wire must be well-matched with the work functions of the electrodes to which it is connected to ensure efficient charge injection and extraction. Introducing fused π-conjugated units as hopping sites can reduce the reorganization energy and potentially lead to faster charge transfer. acs.org Furthermore, strategies to control the molecule's orientation and anchoring to the electrode surfaces are critical for fabricating reliable molecular electronic devices.

Future Directions and Emerging Research Areas

Development of Novel Synthetic Methodologies

While Sonogashira coupling is a common method for synthesizing 1,4-Bis(4-ethynylphenyl)benzene and its derivatives, future research is focused on developing more efficient, selective, and sustainable synthetic strategies. ontosight.aimdpi.com A key area of development is the use of orthogonal alkyne protection groups, which allows for the sequential and controlled construction of complex architectures like macrocycles. nih.govnih.gov This approach provides greater precision in synthesizing elaborate structures by preventing unintended side reactions. nih.govnih.gov

Another emerging trend is the move towards metal-free catalytic systems. For instance, phosphine-catalyzed ring-opening reactions of cyclopropenones with nucleophiles present a metal-free and oxidant-free method to create complex molecules. acs.org Applying such strategies to precursors of this compound could lead to "greener" and more cost-effective production pathways, avoiding residual metal contamination which is often detrimental to electronic device performance. acs.org Research also continues into optimizing reaction conditions for existing methods to improve yields and simplify purification, particularly when multiple cross-coupling reactions are required, which can produce a mixture of products with similar polarities that are difficult to separate. researchgate.net

Table 1: Comparison of Synthetic Strategies

| Methodology | Key Features | Potential Advantages | Research Focus |

|---|---|---|---|

| Orthogonal Alkyne Scaffolding | Employs different protecting groups for terminal alkynes. nih.govnih.gov | Enables sequential and selective bond formation for complex macrocycle synthesis. nih.govnih.gov | Design of new protection group pairs; application in "Geländer" oligomer synthesis. nih.gov |

| Metal-Free Catalysis | Utilizes organocatalysts like phosphines to drive reactions. acs.org | Avoids transition metal contamination, enhances sustainability, cost-effective. acs.org | Expanding substrate scope; application to phenylene-ethynylene synthesis. |

| Optimized Sonogashira Coupling | Varies catalysts, solvents, and bases for improved efficiency. ontosight.aimdpi.com | Higher yields, better selectivity, especially with iodine-based precursors over bromine. researchgate.net | Development of more active and stable palladium catalysts; one-pot procedures. |

Exploration of New Material Architectures

The future of materials based on this compound lies in the creation of highly ordered and functional superstructures. Its rigid, rod-like nature makes it an ideal linker for constructing porous crystalline materials.

Covalent Organic Frameworks (COFs): As a trigonal ligand, derivatives like 1,3,5-Tris(4-ethynylphenyl)benzene are used to build 2D and 3D COFs. ossila.com Future work will focus on designing COFs with tailored pore environments for specific applications, such as selective gas capture (e.g., CO₂ reduction) or as hosts for catalytic nanoparticles. ossila.com

Conjugated Microporous Polymers (CMPs): These materials combine porosity with extended π-conjugation. researchgate.nethgxx.org CMPs derived from ethynyl-based monomers are being explored for photocatalytic water splitting to produce hydrogen. ossila.comresearchgate.net Research is directed at tuning the electronic properties of the polymers by copolymerizing different monomers to optimize light absorption and charge separation. researchgate.net

Macrocycles and "Geländer" Architectures: Using synthetic strategies like those mentioned above, researchers are creating unique bicyclic and "Geländer" (balustrade) oligomers where the conjugated bridge is forced to bend around a central axis. nih.govnih.gov These shape-persistent macrocycles are of fundamental interest for studying intramolecular interactions and dynamic stereochemistry. nih.govnih.gov

Integration into Advanced Device Prototypes

The unique optoelectronic properties of materials derived from this compound have established them as promising candidates for various electronic devices. Future research aims to enhance their performance and integrate them into novel prototypes.

Flexible Electrochromic Devices (ECDs): Copolymers incorporating units similar to this compound are being used to create flexible ECDs. mdpi.com These devices can change color upon applying a voltage. Future efforts will focus on achieving higher contrast ratios (ΔT), faster switching times, and long-term stability, which are critical for applications like smart windows and flexible displays. mdpi.com

Organic Light-Emitting Diodes (OLEDs): Derivatives have been used as blue emitters and hole transport layers in OLEDs, achieving high photoluminescence efficiency. ontosight.airesearchgate.net The next steps involve synthesizing derivatives with improved charge injection/transport balance and greater color purity to meet the demands of high-resolution displays.

Liquid Crystal Displays (LCDs): 1,4-Bis(phenylethynyl)benzene (B159325) derivatives are important components in liquid crystal mixtures, particularly for creating "blue phase" LCs. nih.govnih.gov These materials exhibit a wide nematic temperature range and high optical anisotropy. nih.gov Research is geared towards developing new derivatives that can further widen the blue phase temperature range and lower the operating voltage. nih.gov

Sensors: Polymers containing ethynyl (B1212043) linkages have been shown to act as electrochemical sensors for detecting species like hydrogen peroxide released from living cells. researchgate.net Future work will explore the development of highly selective and sensitive sensors for other biologically or environmentally important analytes by modifying the polymer backbone and active sites. researchgate.net

Table 2: Performance in Device Applications

| Device Type | Key Component | Performance Metric | Future Goal |

|---|---|---|---|

| Flexible ECD | P(2DCB-co-ED)/PEDOT-PSS | ΔT = 40.3% at 690 nm mdpi.com | Higher contrast, faster switching (<1.5s), improved durability. mdpi.com |

| OLED | 1,4-bis(4-(phenylethynyl)phenylethynyl)benzene (BPPB) | External EL efficiency ~0.53% researchgate.net | Enhanced efficiency, color purity, and operational lifetime. |

| Blue Phase LC | BPEB derivatives in LC mixture | Blue phase range of 8 °C nih.gov | Wider blue phase temperature range, lower driving voltage. |

| Electrochemical Sensor | Poly(1,3,5-tris(4-ethynylphenyl)-benzene) (PTEPB) | Sensitive H₂O₂ detection researchgate.net | High selectivity for other biomarkers; in-vivo applications. |

Multifunctional Materials Design

A significant emerging trend is the design of materials that integrate multiple functionalities into a single system. The versatility of this compound chemistry allows for the combination of electronic, optical, and structural properties. For example, researchers are designing CMPs that are both porous and photocatalytically active, enabling them to act as catalysts for solar fuel production. ossila.comresearchgate.net Another avenue is the development of materials with aggregation-induced emission (AIE) properties, where the emission of light is enhanced in the solid state. figshare.com By modifying the side chains of these molecules, researchers can tune the solid-state emission color and quantum yield, opening doors for applications in solid-state lighting and bio-imaging where both bright emission and specific molecular packing are required. figshare.com

Theoretical Predictions and Experimental Validation

The synergy between computational modeling and experimental synthesis is crucial for accelerating materials discovery. Theoretical methods like Density Functional Theory (DFT) are used to predict the electronic and geometric structures of new derivatives before they are synthesized. researchgate.netuni-konstanz.de These calculations can estimate key parameters such as HOMO-LUMO energy levels, band gaps, and absorption spectra. researchgate.netnih.gov

For instance, studies on a derivative adsorbed on a gold surface showed that DFT calculations accurately predicted a physisorption process with negligible changes to the molecule's geometry, which was then confirmed by low-temperature scanning tunneling microscopy (STM). uni-konstanz.deuni-konstanz.de Future research will rely heavily on this predictive power to screen vast libraries of virtual compounds, identifying the most promising candidates for specific applications like nonlinear optics or high-efficiency solar cells. nih.gov The close feedback loop between theoretical prediction and experimental validation will guide the rational design of new materials with optimized properties. nih.gov

Table 3: Theoretical vs. Experimental Band Gap Data

| Compound/System | Theoretical Method | Calculated Band Gap (eV) | Experimental Method | Observed Band Gap (eV) | Reference |

|---|---|---|---|---|---|

| 1,4-bis(1,3-diazaazulen-2-yl)benzene | DFT | 3.37 | UV-vis Spectroscopy | 3.22 | nih.gov |

| Poly(1,3,5-tris(4-ethynylphenyl)-benzene) derivative | DFT | - | Onset Absorption | 1.46 | researchgate.net |

| 1,4-Bis(phenylethynyl)-2,5-bis(ethoxy)benzene (PEEB) on Au(111) | DFTB | N/A (DOS simulated) | STS | HOMO-LUMO Gap Observed | researchgate.netuni-konstanz.de |

Sustainability Aspects in Synthesis and Application

Sustainability is becoming a central theme in chemical research. For this compound and its derivatives, this involves two main fronts: green synthesis and green applications. As mentioned, developing metal-free catalytic syntheses is a key goal to reduce waste and environmental impact. acs.org

On the application side, there is a strong focus on using these materials for renewable energy and environmental remediation. The development of CMPs and COFs for photocatalytic water splitting to generate hydrogen fuel is a prime example. researchgate.nethgxx.org Similarly, polymers based on these linkers are being designed for the photoreduction of CO₂ into valuable chemical fuels like carbon monoxide, addressing both energy production and greenhouse gas mitigation. ossila.com The high thermal stability of these polymers also suggests a long operational lifetime, which is a key aspect of sustainability. researchgate.net Future work will likely include studies on the recyclability and degradation pathways of these materials to ensure a fully sustainable life cycle.

Q & A

Basic: What are the common synthetic routes for 1,4-bis(4-ethynylphenyl)benzene, and what analytical methods validate its purity?

The compound is typically synthesized via Sonogashira coupling or palladium-catalyzed cross-coupling reactions, followed by deprotection steps to generate terminal ethynyl groups . For example, Schem S2 in outlines a coupling-deprotection strategy. Purity is validated using ¹H/¹³C NMR (to confirm substitution patterns), XRD (to assess crystallinity), and HPLC (to quantify impurities). Thermal stability can be assessed via TGA , referencing decomposition temperatures observed in derivatives (e.g., ~300°C in ).

Advanced: How can researchers address regioselectivity challenges during the synthesis of derivatives with asymmetric substituents?

Regioselectivity in asymmetric derivatives is influenced by steric and electronic factors. Computational pre-screening (e.g., DFT or MP2 methods) predicts preferential coupling sites by analyzing frontier molecular orbitals and transition-state geometries . Experimental optimization involves tuning catalysts (e.g., Pd(PPh₃)₄ vs. CuI co-catalysts) and reaction solvents (polar aprotic solvents enhance electronic effects). For instance, highlights ligand-catalyst interactions in similar frameworks, which can guide reaction design.

Basic: What spectroscopic techniques are critical for characterizing this compound’s electronic properties?

- UV-Vis Spectroscopy : Identifies π→π* transitions in the conjugated backbone (e.g., absorption peaks ~300–400 nm in ).

- Fluorescence Spectroscopy : Measures emission maxima and quantum yields to assess intramolecular charge transfer.

- IR Spectroscopy : Confirms ethynyl C≡C stretches (~2100 cm⁻¹) and aryl C-H bending modes.

Cross-validation with TD-DFT calculations (e.g., using Gaussian 03 in ) refines assignments of electronic transitions.

Advanced: How do discrepancies between experimental and computational spectral data arise, and how can they be resolved?

Discrepancies often stem from basis set limitations (e.g., underestimating electron correlation) or solvent effects omitted in calculations. demonstrates that MP2/6-31G outperforms smaller basis sets for polarizability predictions. To resolve mismatches:

Re-optimize geometries with implicit solvent models (e.g., PCM).

Validate using vibrational frequency analysis to ensure no imaginary modes.

Compare experimental Raman spectra with computational hyperpolarizability outputs.

Basic: What safety protocols are essential when handling this compound in the laboratory?

- Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and lab coats (mandated in ).

- Ventilation : Use fume hoods to prevent inhalation of dust/volatiles (melting point ~106–110°C, ).

- Spill Management : Collect using inert absorbents (e.g., vermiculite) and avoid water to prevent dispersion .

- Storage : Keep in airtight containers away from light and heat (decomposition risk at >200°C, ).

Advanced: What strategies mitigate photodegradation or unintended side reactions during photochemical studies?

Photostability studies (e.g., ) reveal that UV exposure (254 nm) induces S–O cleavage and radical formation. Mitigation strategies include:

- Oxygen Exclusion : Use inert atmospheres (N₂/Ar) to suppress radical chain reactions.

- Additives : Radical scavengers (e.g., TEMPO) quench reactive intermediates.

- Real-Time Monitoring : HPLC tracks degradation kinetics, while GC-MS identifies byproducts like benzenesulfonic acid .

Basic: How is this compound utilized in designing metal-organic frameworks (MOFs)?

The compound serves as a rigid linear ligand , coordinating with metal nodes (e.g., Zn²⁺, Cu²⁺) via ethynyl groups to form porous frameworks. notes its use in MOFs with high surface areas (>1000 m²/g). Key steps:

Solvothermal Synthesis : React with metal salts in DMF/water at 80–120°C.

Activation : Remove solvent via supercritical CO₂ drying.

Characterization : PXRD confirms crystallinity; BET analyzes porosity.

Advanced: How can researchers tailor the electronic properties of derivatives for optoelectronic applications?

- Substituent Engineering : Electron-withdrawing groups (e.g., -NO₂) lower LUMO levels, enhancing charge transport ( ).

- Conjugation Extension : Incorporating pyridyl or carbazole units (e.g., ) redshifts absorption/emission.

- Cross-Conjugation : Introducing meta-substituted aryl groups disrupts π-conjugation, enabling bandgap tuning .

Basic: What crystallographic parameters define the molecular packing of this compound?

Single-crystal XRD () reveals:

- Space Group : P21/c (monoclinic).

- Unit Cell Dimensions : a = 15.143 Å, b = 7.726 Å, c = 9.128 Å, β = 107.52°.

- Planarity : RMS deviation of 0.266 Å, with dihedral angles <14° between central and terminal rings.

Advanced: How do steric effects influence supramolecular assembly in derivatives with bulky substituents?

Bulky groups (e.g., -SiMe₃ in ) disrupt π-π stacking, favoring non-covalent interactions like van der Waals forces or hydrogen bonding. Computational modeling (Hirshfeld surface analysis ) quantifies interaction ratios, while DSC detects polymorphism arising from packing variations.

Basic: What computational methods are recommended for predicting the nonlinear optical (NLO) properties of this compound?

- DFT with Hybrid Functionals : B3LYP/6-31G* calculates hyperpolarizability (β) and dipole moments.

- MP2 Corrections : Improve accuracy for electron correlation effects ().

- Solvent Models : COSMO approximates solvent-induced polarization shifts.

Advanced: How can researchers reconcile contradictory data between experimental and theoretical hyperpolarizability values?

Basis Set Validation : Test larger basis sets (e.g., aug-cc-pVDZ) to reduce truncation errors.

Vibrational Contribution Analysis : Use CPHF (coupled-perturbed Hartree-Fock) to account for nuclear motion effects.

Experimental Benchmarking : Compare with Electric-Field-Induced Second Harmonic (EFISH) measurements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.